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molecular formula C10H18O3 B8401700 1-Butoxyethyl methacrylate

1-Butoxyethyl methacrylate

Cat. No. B8401700
M. Wt: 186.25 g/mol
InChI Key: XXNDEOCNKXHSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067601B2

Procedure details

The reaction procedure of Example 1 was repeated using equimolar amounts of n-butylvinyl ether and methacrylic acid. The structure of the product, 1-n-butoxyethyl methacrylate (Compound C) was obtained in 88% yield. Compound C is an example of a mono-functional alpha-alkoxyalkyl(meth)acrylate which may optionally be included with multi-functional alpha-alkoxyalkyl(meth)acrylate compounds in compositions of the present invention. The structure of Compound C was confirmed by 1H NMR and infrared analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]=[CH2:7])[CH2:2][CH2:3][CH3:4].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10]>>[C:8]([O:13][CH:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[CH3:7])(=[O:12])[C:9]([CH3:11])=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction procedure of Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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